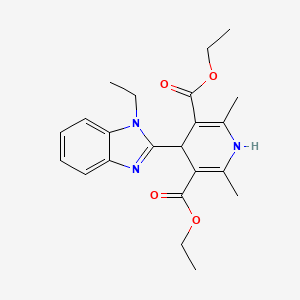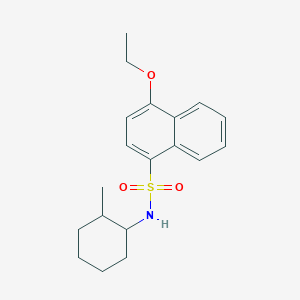![molecular formula C23H20N4O3S B11481876 13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B11481876.png)
13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[74002,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” is a complex organic compound that features multiple functional groups, including methoxy, methyl, pyrrole, and thia groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” likely involves multiple steps, starting from simpler precursors. Typical synthetic routes may include:
- Formation of the pyrrole ring through a Paal-Knorr synthesis.
- Introduction of the methoxyphenyl group via electrophilic aromatic substitution.
- Construction of the triazatricyclo framework through cyclization reactions.
- Incorporation of the thia group using sulfur-containing reagents.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to accelerate reactions.
- Control of temperature and pressure to favor desired products.
- Purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” may undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to aldehydes or carboxylic acids.
Reduction: Hydrogenation of double bonds or reduction of ketones to alcohols.
Substitution: Halogenation or nitration of aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
In biology, it could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
In medicine, it may be explored for its potential therapeutic effects, possibly as a drug candidate for treating specific diseases.
Industry
In industry, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which “13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one” exerts its effects would depend on its specific applications. For example, if it has biological activity, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one: can be compared with other compounds featuring similar functional groups, such as:
Properties
Molecular Formula |
C23H20N4O3S |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
13-(methoxymethyl)-4-(4-methoxyphenyl)-11-methyl-5-pyrrol-1-yl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C23H20N4O3S/c1-14-12-16(13-29-2)18-19-20(31-22(18)24-14)23(28)27(26-10-4-5-11-26)21(25-19)15-6-8-17(30-3)9-7-15/h4-12H,13H2,1-3H3 |
InChI Key |
KVBYJAIISMFNGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C3=C(C(=O)N(C(=N3)C4=CC=C(C=C4)OC)N5C=CC=C5)SC2=N1)COC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-amino-4-(4-ethylphenyl)-5-oxo-5H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidin-3-yl cyanide](/img/structure/B11481793.png)
![N-{1,1,1,3,3,3-hexafluoro-2-[(4-fluorophenyl)amino]propan-2-yl}benzamide](/img/structure/B11481794.png)
![N-(1-adamantylmethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11481816.png)
![3-(Pyrazin-2-yl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B11481822.png)
![4-(3,4,5-trimethoxyphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B11481827.png)
![3-[(1,3-benzodioxol-5-yloxy)methyl]-5-[(1,2-oxazol-3-ylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11481830.png)
![4H-Cyclopenta[4,5]thieno[2,3-d]pyrimidine-3-acetonitrile, 3,5,6,7-tetrahydro-4-oxo-](/img/structure/B11481833.png)
![ethyl 5-({[2-(1H-benzimidazol-2-yl)ethyl]amino}methyl)-1,2-oxazole-3-carboxylate](/img/structure/B11481835.png)
![8-(4-chlorophenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11481850.png)
![6-butyl-8-(4-chlorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11481852.png)

![2-{[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]methyl}-4-methoxybenzaldehyde](/img/structure/B11481861.png)
![7-{4-[(4-chlorobenzyl)oxy]phenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11481865.png)

